molecular formula C22H22Cl3N3O B3062611 N-Pentyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide CAS No. 336615-64-6

N-Pentyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3062611
CAS No.: 336615-64-6
M. Wt: 450.8 g/mol
InChI Key: JDBOTXIRNSWBCG-UHFFFAOYSA-N
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Description

Amide Derivative 1 is a compound belonging to the amide class of organic compounds. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This substitution results in the formation of the amide linkage, represented as -CONH2. Amides are crucial in biological systems, forming the backbone of proteins through peptide bonds. They are also significant in pharmaceuticals, materials science, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amide Derivative 1 can be synthesized through several methods:

    Reaction with Acid Chlorides: One common method involves reacting an acid chloride with ammonia, a primary amine, or a secondary amine.

    Reaction with Carboxylic Acids: Another method involves the reaction of a carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Reaction with Acid Anhydrides: Simple amides can also be prepared by reacting an acid anhydride with an amine.

Industrial Production Methods: In industrial settings, the production of amides often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost considerations, and the desired properties of the final product.

Chemical Reactions Analysis

Amide Derivative 1 undergoes various chemical reactions, including:

Scientific Research Applications

Amide Derivative 1 has a wide range of applications in scientific research:

    Chemistry: In synthetic chemistry, amides are used as intermediates in the synthesis of various organic compounds.

    Biology: Amides play a crucial role in biological systems, forming the backbone of proteins and peptides.

    Medicine: In the pharmaceutical industry, amides are found in many drugs due to their stability and ability to form hydrogen bonds.

    Industry: Amides are used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Amide Derivative 1 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Amides can interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions.

    Pathways Involved: The specific pathways involved depend on the structure of the amide and its target.

Comparison with Similar Compounds

Amide Derivative 1 can be compared with other similar compounds, such as:

    Primary Amides: These are the simplest amides, with the general formula RCONH2.

    Secondary Amides: These amides have the general formula RCONHR’, where R and R’ are organic groups.

    Tertiary Amides: These amides have the general formula RCONR’R’‘, where R, R’, and R’’ are organic groups.

Amide Derivative 1 is unique due to its specific structure and properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

336615-64-6

Molecular Formula

C22H22Cl3N3O

Molecular Weight

450.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentylpyrazole-3-carboxamide

InChI

InChI=1S/C22H22Cl3N3O/c1-3-4-5-12-26-22(29)20-14(2)21(15-6-8-16(23)9-7-15)28(27-20)19-11-10-17(24)13-18(19)25/h6-11,13H,3-5,12H2,1-2H3,(H,26,29)

InChI Key

JDBOTXIRNSWBCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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